

A Technical Guide to 2'-Iodoacetophenone: Commercial Availability, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: 2'-Iodoacetophenone

Cat. No.: B1295891

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Introduction

2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two reactive functional groups: a ketone and an aryl iodide. The ketone moiety allows for a variety of classical carbonyl reactions, while the carbon-iodine bond is a key participant in numerous cross-coupling reactions, most notably the Sonogashira, Heck, and Suzuki reactions. This technical guide provides a comprehensive overview of the commercial availability of **2'-Iodoacetophenone**, its key physical and chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

2'-Iodoacetophenone is readily available from a range of chemical suppliers. The typical purities offered are $\geq 97\%$, with many suppliers providing grades of 98% or higher. For researchers requiring high-purity material for sensitive applications, it is recommended to consult the certificate of analysis from the specific supplier.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Santa Cruz Biotechnology	2142-70-3	C ₈ H ₇ IO	246.05	Inquire
Biosynth	2142-70-3	C ₈ H ₇ IO	246.05	Inquire
Thermo Scientific Chemicals	2142-70-3	C ₈ H ₇ IO	246.05	99+%
Sigma-Aldrich	2142-70-3	IC ₆ H ₄ COCH ₃	246.05	97%
Apollo Scientific	2142-70-3	C ₈ H ₇ IO	246.05	Inquire
Strem Chemicals	2142-70-3	IC ₆ H ₄ COCH ₃	246.05	min. 99%
Tokyo Chemical Industry (TCI)	2142-70-3	C ₈ H ₇ IO	246.05	>98.0% (GC)[1]
Alachem	2142-70-3	C ₈ H ₇ IO	246.05	NLT 98%
Chemsrvc	2142-70-3	C ₈ H ₇ IO	246.045	97.0%, 98.0%[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **2'-Iodoacetophenone** is provided below. These properties are essential for designing experiments, ensuring safe handling, and performing accurate calculations.

Property	Value	Reference
Appearance	Clear yellow liquid	[3]
Boiling Point	139-140 °C at 12 mmHg	[2][3]
Density	1.72 g/mL at 25 °C	[2][3]
Refractive Index (n _{20/D})	1.618	[2][3]
Flash Point	218 °F (103.3 °C)	[2][3]
Solubility	Soluble in common organic solvents.	
Storage	Keep in a dark place, sealed in dry, room temperature. Light sensitive.	[3]

Experimental Protocols

2'-Iodoacetophenone is a valuable substrate for various carbon-carbon bond-forming reactions. Below are detailed experimental protocols for two common and powerful transformations: the Sonogashira coupling and a cobalt-catalyzed carbocyclization.

Sonogashira Coupling of 2'-Iodoacetophenone with Phenylacetylene

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Reaction Scheme:

Materials:

- **2'-Iodoacetophenone**
- Phenylacetylene

- Palladium/Copper-Iron Oxide Nanoparticles (Pd/CuFe₂O₄ MNPs) as catalyst (3 mol%)[4]
- Potassium Carbonate (K₂CO₃) (4 mmol)[4]
- Ethanol (EtOH) (4 mL)[4]
- Ethyl Acetate (EtOAc)
- Deionized water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To a reaction vessel, add **2'-Iodoacetophenone** (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ MNPs (3 mol %), and K₂CO₃ (4 mmol).[4]
- Add ethanol (4 mL) to the mixture.[4]
- The reaction mixture is then refluxed and stirred at 70°C.[4]
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then extracted with ethyl acetate and deionized water.[4]
- The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[4]
- The crude product can be purified by column chromatography on silica gel.

Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols

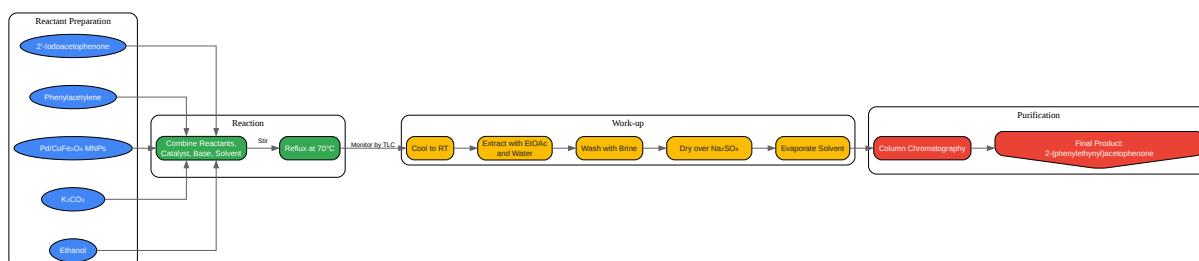
This protocol describes an efficient cobalt-catalyzed carbocyclization reaction to synthesize indenol derivatives from **2'-iodoacetophenone** and an alkyne. This method provides a facile route to construct five-membered carbocycles.

General Reaction Scheme:

Note: A detailed, step-by-step protocol for the cobalt-catalyzed carbocyclization of **2'-iodoacetophenone** with a specific alkyne was not explicitly found in the search results. However, the search results indicate that such reactions are described in the literature, for example, in the Journal of Organic Chemistry, 69(14), 4781-7, (2004)[2]. Researchers should consult this primary literature for a detailed experimental procedure.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.



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Caption: Experimental workflow for the Sonogashira coupling of **2'-Iodoacetophenone**.

Conclusion

2'-Iodoacetophenone is a commercially accessible and highly valuable reagent for organic synthesis. Its dual reactivity allows for its incorporation into a wide array of complex molecules, making it a staple in the toolbox of researchers in pharmaceuticals and materials science. The provided data and experimental protocols serve as a foundational guide for the effective utilization of this versatile chemical compound. For novel applications, it is always recommended to consult the primary scientific literature for the most up-to-date and specific reaction conditions.

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